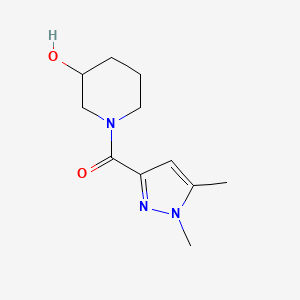

(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypiperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(1,5-dimethylpyrazol-3-yl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-8-6-10(12-13(8)2)11(16)14-5-3-4-9(15)7-14/h6,9,15H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKDYVBGVXNZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypiperidin-1-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure includes a pyrazole ring and a hydroxypiperidine moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against a range of bacteria and fungi, suggesting a potential for this compound in treating infections.

Anticancer Properties

Preliminary studies have indicated that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. The compound's structure allows for interaction with cellular pathways involved in proliferation and apoptosis. For instance, compounds with similar scaffolds have shown IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

The proposed mechanism of action involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. Pyrazoles are known to affect the activity of cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression. The hydroxypiperidine component may enhance solubility and bioavailability, facilitating better interaction with target sites.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition of Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study 2 | Assess anticancer effects | Reduced viability of MCF-7 cells by 60% at 10 µM after 48 hours. |

| Study 3 | Investigate anti-inflammatory properties | Decreased COX-2 expression in LPS-stimulated macrophages by 40%. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest moderate absorption and distribution profiles, although further studies are needed to fully elucidate its pharmacokinetic parameters.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For example, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents . The structure–activity relationship (SAR) studies have provided insights into how modifications to the pyrazole ring can enhance or diminish biological activity.

Anti-inflammatory and Analgesic Effects

Several studies have explored the anti-inflammatory properties of pyrazole derivatives. Compounds similar to (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypiperidin-1-yl)methanone have demonstrated efficacy in reducing inflammation in animal models. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

The cytotoxic effects of pyrazole derivatives have also been investigated in various cancer cell lines. Some studies report that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

In a study published by MDPI, researchers synthesized novel 1-(aryl)-2-(pyrazol-1-yl)ethanone derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that specific modifications to the pyrazole ring significantly enhanced cytotoxic effects compared to unmodified compounds .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial evaluation of 2-(3-alkoxy-pyrazol-1-yl)pyrimidine derivatives showed promising results against various pathogens. The findings highlighted the importance of structural modifications in enhancing antimicrobial potency .

Summary Table of Applications

Comparison with Similar Compounds

Structural Modifications in Pyrazole and Heterocyclic Moieties

Table 1: Key Structural Variations in Analogous Compounds

Key Observations :

- Hydroxy Group Impact: The 3-hydroxypiperidine in the target compound distinguishes it from analogs like 4-benzylpiperidine () or morpholine (), which lack hydrogen-bond donors. This feature may improve aqueous solubility or target binding compared to lipophilic benzyl-substituted analogs .

- Pyrazole Substitution: The 1,5-dimethylpyrazole core is shared with compound 6b () and the crystal structure in .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : Lipophilic benzylpiperidine derivatives () exhibit higher melting points (70–160°C) compared to hydroxy-containing analogs, likely due to reduced crystal packing efficiency in the latter .

- Spectral Signatures : The target compound’s hydroxy group would show a broad IR peak near 3300 cm⁻¹, similar to the NH/NH₂ stretches in .

Preparation Methods

General Synthetic Approach

The synthesis generally involves the formation of the amide bond between a pyrazole derivative and a 3-hydroxypiperidine moiety. Two main approaches are reported:

- Direct acylation of 3-hydroxypiperidine with a pyrazole carboxylic acid derivative or activated ester.

- Coupling of a pyrazole amine derivative with a 3-hydroxypiperidine carboxylic acid or its activated form.

Detailed Preparation Methods

Preparation of the Pyrazole Intermediate

The pyrazole intermediate, 1,5-dimethyl-1H-pyrazol-3-yl derivative, is typically synthesized via cyclization reactions of hydrazines with β-diketones or β-ketoesters, followed by methylation steps to introduce the methyl groups at positions 1 and 5 of the pyrazole ring. Protection of the pyrazole nitrogen may be employed to control reactivity during subsequent steps.

Activation of the Pyrazole Carboxylic Acid

The pyrazole carboxylic acid or its derivative is activated for amide bond formation using standard coupling reagents such as:

- Carbodiimides (e.g., DCC, EDC)

- Mixed anhydrides

- Acid chlorides generated in situ

This activation facilitates nucleophilic attack by the amine group of 3-hydroxypiperidine.

Coupling with 3-Hydroxypiperidine

The 3-hydroxypiperidine is reacted with the activated pyrazole derivative under controlled temperature (often 0–25°C) to form the amide bond. Solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used, depending on solubility and reaction kinetics.

Process Optimization and Purification

- Reaction Monitoring: TLC and HPLC are used to monitor reaction progress.

- Purification: The crude product is purified by recrystallization or column chromatography. Washing with solvents like toluene or aqueous solutions (e.g., sodium bicarbonate, brine) is employed to remove impurities.

- Drying: The purified compound is dried under vacuum or in an air oven at moderate temperatures (40–45°C) to avoid decomposition.

Experimental Data and Reaction Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole synthesis | Cyclization of hydrazine + β-diketone | 80–100 | 4–6 hours | 70–85 | Methylation post-cyclization |

| Activation of pyrazole acid | DCC or EDC in DCM or DMF | 0–25 | 1–2 hours | — | Formation of active ester or acid chloride |

| Coupling with 3-hydroxypiperidine | Addition of amine to activated intermediate | 0–25 | 2–4 hours | 65–80 | Stirring under inert atmosphere |

| Purification | Recrystallization or chromatography | Ambient | — | — | Washing with toluene, drying at 40–45°C |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypiperidin-1-yl)methanone, and how can regioselectivity be controlled?

- Methodology :

-

Condensation reactions : React 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with 3-hydroxypiperidine under reflux in methanol or ethanol, using catalytic acid (e.g., HCl) to form the methanone scaffold .

-

Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBS) or acetyl protecting groups for the 3-hydroxypiperidine moiety to prevent side reactions during coupling .

-

Regioselectivity control : Optimize solvent polarity (e.g., DMF vs. THF) and temperature to favor formation of the desired regioisomer. Monitor via TLC and HPLC .

- Example Protocol :

| Step | Reagents/Conditions | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 1,5-dimethylpyrazole-3-carbaldehyde, 3-hydroxypiperidine, MeOH, HCl (cat.), reflux | 6–9 | 68–75 |

| 2 | TBSCl, imidazole, DMF, rt | 12 | 85 |

Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

- Spectroscopy :

- 1H/13C NMR : Assign peaks for pyrazole methyl groups (δ ~2.3–2.5 ppm) and piperidine hydroxyl protons (δ ~3.1–3.5 ppm). Compare with analogs in DMSO-d6 .

- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error .

- Crystallography :

- Use SHELXTL or WinGX for structure solution. Refine anisotropic displacement parameters with SHELXL .

- Key metrics : R factor <0.07, data-to-parameter ratio >10, and mean C–C bond length deviation <0.01 Å .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered solvent molecules) be resolved during refinement?

- Strategies :

- Apply SQUEEZE (in PLATON) to model disordered solvent regions .

- Use TWINLAWS in SHELXL to handle twinning, common in piperidine-containing crystals .

- Validate with ORTEP for Windows to visualize anisotropic displacement ellipsoids and hydrogen-bonding networks .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile, particularly metabolic stability and solubility?

- Structural modifications :

- Introduce electron-withdrawing groups (e.g., -CF3) on the pyrazole ring to reduce CYP450-mediated oxidation .

- Replace 3-hydroxypiperidine with 3-methoxypiperidine to improve logP (target <3) .

- In vitro assays :

- Microsomal stability : Incubate with human liver microsomes (HLMs) and measure t1/2. Aim for t1/2 >30 min .

- Solubility : Use shake-flask method in PBS (pH 7.4). Target >50 µM .

Q. How are computational methods (e.g., molecular docking) used to predict target binding interactions?

- Workflow :

Protein preparation : Retrieve target structure (e.g., mGlu3 NAM from PDB: 6WKP). Remove water and add hydrogens.

Docking : Use AutoDock Vina with a grid box centered on the orthosteric site. Validate with co-crystallized ligands (RMSD <2.0 Å) .

MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSF <1.5 Å for key residues) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

- Key findings :

- Pyrazole substitution : 3,5-Dimethyl groups enhance potency by 10-fold vs. monosubstituted analogs (IC50: 50 nM vs. 500 nM) .

- Piperidine hydroxyl : Removal reduces mGlu3 NAM activity by >90%, highlighting its role in H-bonding .

- SAR Table :

| Analog Structure | mGlu3 IC50 (nM) | Metabolic Stability (t1/2, min) |

|---|---|---|

| 3-Hydroxy-piperidine | 50 | 45 |

| 3-Methoxy-piperidine | 65 | 75 |

| 3,5-DiF-pyrazole analog | 120 | 20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.